Cimifugin
Overview
Description
Cimifugin is a bioactive compound primarily derived from the roots of the plant Saposhnikovia divaricata, which belongs to the Apiaceae family . It has been traditionally used in Chinese medicine for its anti-inflammatory, anti-allergic, and immunomodulatory properties . This compound is known for its potential therapeutic effects in treating various inflammatory and allergic conditions .
Mechanism of Action
Target of Action
Cimifugin, the primary active ingredient in Saposhnikovia divaricata, primarily targets keratinocytes , mast cells , T helper cells 2 , and macrophages . These cells play a crucial role in the immune response and inflammation, particularly in conditions like atopic dermatitis.
Mode of Action
This compound interacts with its targets by inhibiting keratinocyte hypertrophy , mast cell infiltration , and the secretion of related inflammatory factors by T helper cells 2 and macrophages . This interaction results in a significant alleviation of atopic dermatitis-like symptoms .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the release of nitric oxide in lipopolysaccharide-stimulated RAW264.7 cells . It also decreases the levels of tumor necrosis factor-α, interleukin-13, interleukin-31, and interleukin-33 in cell culture supernatants . These changes indicate that this compound can intervene in the onset and development of atopic dermatitis .
Result of Action
The molecular and cellular effects of this compound’s action include significantly alleviated atopic dermatitis-like symptoms, decreased expression levels of inflammatory factors in mouse serum and skin homogenate, and inhibited NO release in LPS-stimulated RAW264.7 cells . It also reduces the levels of TNF-α, IL-13, IL-31, and IL-33 in the cell culture supernatants .
Action Environment
It’s worth noting that the effectiveness of this compound was tested both in vivo (in balb/c mice) and in vitro (in raw2647 cells), suggesting that it can function effectively in different environments .
Biochemical Analysis
Biochemical Properties
Cimifugin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the release of nitric oxide (NO) in lipopolysaccharide-stimulated RAW264.7 cells, indicating its role in modulating inflammatory responses . This compound also interacts with cytokines such as tumor necrosis factor-α (TNF-α), interleukin-13 (IL-13), interleukin-31 (IL-31), and interleukin-33 (IL-33), reducing their levels in cell culture supernatants .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to alleviate atopic dermatitis-like symptoms in mice by reducing keratinocyte hypertrophy and mast cell infiltration . Additionally, this compound influences cell signaling pathways by decreasing the secretion of inflammatory factors by T helper cells 2 and macrophages . This modulation of cell signaling pathways helps in reducing inflammation and improving skin conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound inhibits the release of nitric oxide by binding to and modulating the activity of enzymes involved in its production . It also reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-13, IL-31, and IL-33 by inhibiting their secretion from immune cells . These interactions contribute to its anti-inflammatory and immunomodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and maintained its therapeutic effects within a safe concentration range of up to 100 μmol·l−1 . Long-term studies have indicated that this compound can significantly inhibit the release of nitric oxide and reduce the levels of inflammatory cytokines over extended periods . These findings suggest that this compound has a sustained impact on cellular function and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at high, medium, and low doses, showing a dose-dependent reduction in atopic dermatitis-like symptoms . High doses of this compound have been found to significantly inhibit the release of nitric oxide and reduce the levels of pro-inflammatory cytokines
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and immune responses. It modulates the activity of enzymes responsible for the production of nitric oxide and cytokines, thereby influencing metabolic flux and metabolite levels . These interactions contribute to its anti-inflammatory and immunomodulatory effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in inflamed tissues, where it exerts its therapeutic effects . The localization and accumulation of this compound in target tissues enhance its efficacy in reducing inflammation and improving skin conditions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific compartments and organelles within cells, where it interacts with target biomolecules and enzymes . These interactions are essential for its anti-inflammatory and immunomodulatory effects. Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, directing it to specific sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimifugin can be synthesized through various chemical processes. One common method involves the extraction of the compound from the roots of Saposhnikovia divaricata using solvents such as methanol or ethanol . The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
In an industrial setting, this compound is typically produced through large-scale extraction and purification processes. The roots of Saposhnikovia divaricata are harvested, dried, and ground into a fine powder . The powder is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cimifugin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological activities . These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Cimifugin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways.
Medicine: this compound has shown promise in the treatment of inflammatory and allergic conditions.
Comparison with Similar Compounds
Cimifugin is often compared with other similar compounds such as northis compound and prim-O-glucosylthis compound . These compounds share similar chemical structures and pharmacological properties . this compound is unique in its ability to modulate multiple signaling pathways and exhibit potent anti-inflammatory and anti-allergic effects .
List of Similar Compounds
- Northis compound
- Prim-O-glucosylthis compound
This compound’s unique properties make it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDBDSBKYKMRGZ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331690 | |
Record name | Cimifugin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37921-38-3 | |
Record name | Cimifugin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37921-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cimifugin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cimifugin in relation to allergic inflammation?
A1: this compound has been shown to alleviate allergic inflammation by targeting the chloroquine (CQ) receptor, MrgprA3, thereby interfering with histamine-independent itch signaling pathways. [] Additionally, this compound can regulate tight junctions in epithelial cells, leading to a reduction in the production of key inflammatory cytokines like TSLP and IL-33. []
Q2: How does this compound affect osteoclastogenesis and what are the downstream consequences?
A2: this compound demonstrates a suppressive effect on osteoclastogenesis, the process of bone resorption by osteoclasts. It achieves this by inhibiting the phosphorylation of IκBα, a key regulator in the NF-κB signaling pathway. This inhibition ultimately leads to the prevention of osteoclast differentiation and bone resorption. []
Q3: What is the role of this compound in ameliorating lipotoxicity-induced liver damage?
A3: this compound exhibits protective effects against lipotoxicity-induced cell death and steatosis in hepatocytes. It achieves this by modulating the TLR4-regulated p38 MAPK and SIRT1 pathways, contributing to the mitigation of oxidative stress and mitochondrial damage within hepatocytes. []
Q4: How does this compound exert its antinociceptive effects?
A4: Studies suggest that this compound demonstrates potent antinociceptive activity by downregulating the expression of cyclooxygenase-2 (COX-2) in the spinal cord, ultimately reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). [] Additionally, intrathecal administration of this compound has been shown to reduce pain responses in formalin-induced pain models. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C13H12O5, and its molecular weight is 248.23 g/mol. [, , ]
Q6: What spectroscopic techniques are typically employed to characterize this compound?
A6: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural characterization and identification of this compound. [, ]
Q7: Is there information available on the material compatibility and stability of this compound under various conditions?
A7: The provided research papers primarily focus on the pharmacological activities and metabolic pathways of this compound. Further investigations are required to comprehensively evaluate its material compatibility and stability profiles under diverse environmental conditions.
Q8: Does this compound possess any known catalytic properties or have applications in catalysis?
A8: The available research primarily highlights the therapeutic potential of this compound in addressing conditions like inflammation, pain, and osteolysis. Further investigations are necessary to determine any potential catalytic properties or applications in catalytic processes.
Q9: How do structural modifications of this compound impact its biological activity?
A9: While specific studies exploring the structure-activity relationship of this compound are limited in the provided data, it is known that the presence of the sugar moiety in prim-O-glucosylthis compound influences its absorption and metabolism compared to its aglycone, this compound. [, ] Further research is needed to determine the impact of specific structural modifications on its potency, selectivity, and other pharmacological properties.
Q10: What are the challenges associated with the stability and formulation of this compound, and what strategies can be employed to address these challenges?
A10: The available research papers primarily focus on the pharmacological effects and metabolic pathways of this compound, with limited information regarding its stability and formulation challenges. Further research is necessary to establish appropriate formulation strategies for enhancing its stability, solubility, and overall bioavailability.
Q11: Are there any specific SHE regulations or guidelines pertaining to the research, development, and manufacturing of this compound?
A11: While the provided research papers do not explicitly mention specific SHE regulations for this compound, it is crucial to adhere to all applicable regulations and guidelines established by relevant regulatory bodies, such as the FDA in the United States or the EMA in Europe, during all stages of its development and production.
Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A12: Pharmacokinetic studies reveal that after oral administration of Saposhnikovia divaricata extract, this compound exhibits a two-peak plasma concentration-time profile, suggesting a more complex absorption process compared to its administration as a pure compound. [] Metabolic studies have identified various phase I metabolites of this compound in human liver microsomes, including products of hydroxylation, demethylation, and dehydrogenation reactions. [] O-glucuronidation is recognized as the major phase II metabolic pathway. [] Further research is needed to fully elucidate the specific transporters involved in its disposition.
Q13: Does the route of administration influence the pharmacokinetics of this compound?
A13: Research indicates that the pharmacokinetic profile of this compound differs between oral administration of the Saposhnikovia divaricata extract and the pure compound. [] The extract exhibits a two-peak plasma concentration-time curve, suggesting a potential role of other constituents in the extract influencing absorption. [] Intrathecal administration has also been investigated for its analgesic effects. []
Q14: How does prim-O-glucosylthis compound differ from this compound in terms of its pharmacokinetic properties?
A14: Prim-O-glucosylthis compound, the glycosylated form of this compound, undergoes significant biotransformation in the body. Studies indicate that it is primarily metabolized into this compound and 5-O-methyvisammiol, with the latter exhibiting instability in liver tissue and plasma. [] The presence of the sugar moiety influences its absorption and metabolic pathways. [, ]
Q15: What in vitro and in vivo models are commonly used to evaluate the efficacy of this compound?
A15: Researchers utilize a variety of models to investigate this compound's therapeutic potential. In vitro studies often employ cell lines like RAW264.7 macrophages [] and HaCaT keratinocytes [] to assess its anti-inflammatory effects and impact on cellular pathways. Animal models, such as DNFB- or FITC-induced atopic dermatitis in mice, [] complete Freund's adjuvant-induced arthritis in rats, [] and Ti particle-induced murine calvarial osteolysis models, [] are utilized to evaluate its effects on allergic inflammation, pain, and bone resorption, respectively.
Q16: Is there any evidence of resistance development to this compound's effects, and are there any known cross-resistances with other compounds?
A16: The provided research papers do not provide information regarding the development of resistance to this compound. Further studies are needed to assess the potential for resistance emergence and any cross-resistance with existing therapeutics.
Q17: What is the safety profile of this compound, and what are the potential long-term effects of its use?
A17: While this compound exhibits promising therapeutic activities in various preclinical models, comprehensive toxicological studies are essential to evaluate its safety profile thoroughly. Long-term studies are crucial to assess its potential for chronic toxicity and identify any potential adverse effects associated with prolonged use.
Q18: Are there specific drug delivery systems or targeting strategies being explored to enhance the delivery of this compound to its target tissues?
A18: The provided research papers primarily focus on the pharmacological activities and mechanisms of action of this compound. Further research is required to explore targeted drug delivery strategies to enhance its therapeutic efficacy and potentially minimize off-target effects.
Q19: Are there any known biomarkers associated with this compound's activity or response to treatment?
A19: Research on specific biomarkers for this compound's efficacy or treatment response is currently limited. Identifying and validating reliable biomarkers would be beneficial in predicting treatment success, monitoring disease progression, and potentially personalizing therapeutic approaches.
Q20: What analytical techniques are employed for the characterization, quantification, and monitoring of this compound in various matrices?
A20: Several analytical techniques are commonly employed in this compound research:
- HPLC with diode array detection (HPLC-DAD) is used for simultaneous determination of multiple chromones, including this compound, in plant materials, extracts, and formulations. [, , ]
- HPLC with ultraviolet (UV) detection is utilized for quantifying this compound in various samples. [, , , ]
- HPLC coupled with mass spectrometry (HPLC-MS) allows for sensitive identification and quantification of this compound and its metabolites in biological samples. [, , , ]
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